Isodomoic acid C

Kainate receptor pharmacology Radioligand binding Neurotoxin potency ranking

Isodomoic acid C (Iso-C; CAS 101899-45-0; C₁₅H₂₁NO₆; MW 311.33) is a naturally occurring kainoid amino acid and a structural isomer of the potent marine neurotoxin domoic acid (DA). Unlike DA, which possesses a conjugated diene side chain, Iso-C contains an unconjugated (methylenic) olefinic bond arrangement, placing it in the same structural subclass as isodomoic acids A and B.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
Cat. No. B1249735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodomoic acid C
Synonymsisodomoic acid C
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1
InChIKeyOKFIHTSZDXUGQB-PGPNUJALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodomoic Acid C for Research Procurement: A Low-Affinity Kainoid Reference Standard with Defined Pharmacological Differentiation from Domoic Acid


Isodomoic acid C (Iso-C; CAS 101899-45-0; C₁₅H₂₁NO₆; MW 311.33) is a naturally occurring kainoid amino acid and a structural isomer of the potent marine neurotoxin domoic acid (DA) [1]. Unlike DA, which possesses a conjugated diene side chain, Iso-C contains an unconjugated (methylenic) olefinic bond arrangement, placing it in the same structural subclass as isodomoic acids A and B [1]. First isolated from the red alga Chondria armata and subsequently identified in Pseudo-nitzschia australis-contaminated shellfish, Iso-C is recognized as an amnesic shellfish poisoning (ASP) toxin congener with substantially attenuated neuroexcitatory potential [1][2]. A certified calibration solution (RM-iDAc) is available from the National Research Council Canada, enabling its use as an analytical reference material for isomer-specific detection and quantification workflows [3].

Reference Standard Isomer-specific analytical reference material for LC-MS/MS detection
Probe Low-affinity kainoid tool for kainate receptor pharmacology studies
Differentiation Defined structural isomer with unconjugated olefinic side chain

Why Domoic Acid Isomers Cannot Be Interchanged: Structural Determinants of Isodomoic Acid C Differentiation


Isodomoic acid C cannot substitute for domoic acid or other isodomoic acid congeners in any application where kainate receptor affinity, functional neuroexcitatory potency, or seizurogenic activity is the critical parameter. The defining structural feature of Iso-C is its unconjugated (methylenic) olefinic side chain, in contrast to the conjugated Z-diene configuration of DA that is essential for high-affinity engagement of ionotropic glutamate receptors [1]. This single structural divergence produces a 240-fold reduction in GluR6 (GluK2) kainate receptor binding affinity and a ~20-fold loss of in vitro functional potency at hippocampal CA1 synapses relative to DA [1][2]. Furthermore, Iso-C fails entirely to induce pharmacological preconditioning (tolerance), a property retained by DA and its closely related isomer Iso-A [3]. These quantitative and qualitative functional gaps mean that assumptions of in-class interchangeability will produce erroneous results in receptor pharmacology, toxicology, and analytical method development.

Side-chain Conjugated diene (DA) vs. unconjugated methylenic (Iso‑C) alters kainate receptor engagement and may shift binding profiles
Functional profile AMPA‑selective activation vs. mixed AMPA/KA activity means excitatory potency does not transfer across isomers
Preconditioning Tolerance‑inducing capacity is binary: DA and Iso‑A positive, Iso‑C negative — experimental endpoints will differ

Isodomoic Acid C: Head-to-Head Quantitative Pharmacological Differentiation vs. Domoic Acid and Isodomoic Acid Congeners


GluR6 (GluK2) Kainate Receptor Binding Affinity: 240-Fold Reduction vs. Domoic Acid

Isodomoic acid C exhibits a 240-fold lower binding affinity at homomeric GluR6 kainate receptors compared to domoic acid, establishing it as a low-affinity reference ligand within the kainoid family [1]. This same 240-fold differential was cross-referenced and confirmed in a subsequent independent study [2]. By comparison, the related isomer isodomoic acid A retains substantially higher affinity—only 40-fold lower than DA at the same GluR6 receptor (Ki: DA = 3.35 nM; Iso-A = 130 nM) [2]. The rank order at GluR6 is thus: DA >> Iso-A >> Iso-C, positioning Iso-C as the weakest kainate receptor binder among the quantitatively characterized isodomoic acids.

GluR6 Binding Affinity
Head-to-head
240-fold lower affinity vs domoic acid
Supports low-affinity kainoid reference ligand calibration
Rank order DA >> Iso‑A >> Iso‑C at homomeric GluR6
Kainate receptor pharmacology Radioligand binding Neurotoxin potency ranking

In Vitro Functional Neuroexcitatory Potency at Hippocampal CA1 Synapses: ~20-Fold Reduction vs. Domoic Acid

In rat hippocampal slice preparations, isodomoic acid C is approximately 20-fold less potent than domoic acid in suppressing synaptically evoked population spikes in region CA1, as measured by EC₅₀ values derived from spike area [1]. Iso-A, in contrast, is only 4-fold less potent than DA. Critically, the study concluded that while Iso-A likely engages both AMPA and KA receptors to produce its neuroexcitatory effects, Iso-C's effects are consistent with activation of AMPA receptors alone, given its negligible KA receptor affinity [1]. This differential receptor selectivity profile is unique among the characterized isodomoic acids.

CA1 Functional Potency
Head-to-head
EC₅₀ 4,600 nM (Iso‑C) vs 237 nM (DA) — 19.4-fold lower
Supports dissection of AMPA‑selective contributions to hippocampal excitotoxicity
Reported AMPA‑only activation profile at test concentrations
Hippocampal electrophysiology Excitotoxicity Population spike suppression

In Vivo Seizure Induction Potency by Intrahippocampal Administration: ~23-Fold Reduction vs. Domoic Acid

Following direct intrahippocampal administration in young adult male Sprague Dawley rats, isodomoic acid C produced dose-dependent seizure activity with an ED₅₀ (half-maximal cumulative seizure score) of 3,150 pmol, compared to 137 pmol for domoic acid—a 23-fold reduction in seizurogenic potency [1]. Iso-A was virtually equipotent to DA (ED₅₀ = 171 pmol), while Iso-B was the least potent congener tested (ED₅₀ = 13,000 pmol). This places Iso-C in a quantitatively distinct intermediate potency tier, clearly separated from both the high-potency tier (DA, Iso-A) and the very-low-potency tier (Iso-B).

In Vivo Seizure Potency
Head-to-head
ED₅₀ 3,150 pmol (Iso‑C) vs 137 pmol (DA) — 23‑fold lower
Supports selection of an attenuated‑seizurogenic kainoid for in vivo models
Intermediate tier between DA/Iso‑A and the nearly inactive Iso‑B
In vivo seizure model Intrahippocampal drug delivery Seizurogenic potency ranking

In Vivo Kainate Receptor Binding Affinity (Radioligand Displacement): ~71-Fold Reduction vs. Domoic Acid

Competitive radioligand binding studies conducted in parallel with in vivo seizure assessment revealed that isodomoic acid C displaces radioligand from kainate receptors with a Ki of 170 nM, representing a 71-fold lower affinity than domoic acid (Ki = 2.4 nM) [1]. Iso-A retains near-equivalent affinity to DA (Ki = 4.4 nM), while Iso-B exhibits extremely weak binding (Ki = 4,990 nM). The study demonstrated a significant correlation between seizurogenic potency (ED₅₀) and kainate receptor affinity (Ki) across all four tested compounds, validating the receptor binding assay as a predictor of in vivo neuroexcitatory potential.

KA Receptor Affinity (Ki)
Head-to-head
Ki 170 nM (Iso‑C) vs 2.4 nM (DA) — 71‑fold lower
Supports competitive displacement assay calibration
Receptor binding correlates with in vivo seizure potency
Radioligand binding Kainate receptor Ki Receptor affinity rank order

Failure of Pharmacological Preconditioning (Tolerance Induction): Binary Functional Differentiation from DA and Iso-A

Isodomoic acid C completely fails to induce pharmacological preconditioning (tolerance) to a subsequent high-dose domoic acid challenge, a property that is robustly retained by both domoic acid and isodomoic acid A [1]. In the experimental paradigm, low-dose preconditioning with DA or Iso-A administered 60 min prior to a high seizurogenic dose of DA produced a significant reduction in seizure scores. In contrast, preconditioning with Iso-C (or Iso-B) produced no detectable tolerance—seizure scores following the high-dose DA challenge were indistinguishable from those in non-preconditioned animals. This binary functional classification (tolerance-inducing vs. non-tolerance-inducing) provides a clear decision node for experimental design.

Preconditioning Capacity
Head-to-head
Iso‑C fails to induce tolerance; DA and Iso‑A positive
Supports negative control selection for neuroprotection studies
Binary outcome: tolerance‑inducing vs non‑inducing isomers
Pharmacological preconditioning Neuroprotection Tolerance induction

Reduced Acute Intraperitoneal Toxicity and Attenuated Behavioral Pathology in Mice vs. Domoic Acid

In a comparative acute toxicity study using intraperitoneal administration in mice, isodomoic acid C was found to have lower acute toxicity than domoic acid, and the severity of behavioral changes (including stereotypical scratching, convulsions, and death) induced by Iso-C was markedly less than that produced by DA [1]. Isodomoic acids A and B also exhibited attenuated behavioral pathology. The study concluded that these isomers 'pose relatively little risk to human or animal health' compared to DA, providing a safety margin justification for handling and experimental use that DA cannot offer.

Acute IP Toxicity (Mouse)
Data to verify
Directional lower acute toxicity vs DA; behavioral changes less severe
Supports handling-risk context for laboratory use
Quantitative LD₅₀ not reported in abstract; review full publication
In vivo acute toxicity Behavioral toxicology Risk assessment

Isodomoic Acid C: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Isomer-Specific LC-MS/MS Detection in Seafood Safety Monitoring

Isodomoic acid C occurs alongside domoic acid and other isomers at up to mg/kg levels in contaminated shellfish [1]. A certified calibration solution (RM-iDAc) traceable to SI units and conforming to ISO/IEC 17025 and ISO 17034 is commercially available through the National Research Council Canada, enabling accurate isomer-specific quantification in regulatory monitoring programs [2]. Given Iso-C's 240-fold lower GluR6 affinity and reduced mammalian toxicity [1][3], its presence in a sample carries different risk implications than DA, making isomer-resolved analytical data essential for accurate risk assessment.

Structure-Activity Relationship (SAR) Probe for Defining Olefinic Side-Chain Requirements in Kainoid Receptor Pharmacology

The unconjugated (methylenic) double-bond architecture of Iso-C, contrasted with the conjugated Z-diene of DA and the E-configuration of Iso-B, provides a critical SAR data point for mapping the geometric determinants of kainate and AMPA receptor engagement [1][4]. Quantitative binding data (Ki = 170 nM at KA receptors; ED₅₀ = 3,150 pmol in vivo) and functional data (EC₅₀ = 4.6 µM in CA1; AMPA-selective activation profile) position Iso-C as an essential comparator for computational docking studies and pharmacophore model refinement [4][5].

Negative Control for Pharmacological Preconditioning and Neuroprotection Studies

Iso-C's documented failure to induce tolerance to subsequent DA challenge—in contrast to the robust preconditioning effects of DA and Iso-A—makes it an indispensable negative control in preconditioning experimental paradigms [5]. Researchers investigating endogenous neuroprotective mechanisms triggered by low-dose excitotoxin exposure can use Iso-C to dissociate receptor-occupancy-driven effects from genuine preconditioning pathway activation, as Iso-C engages AMPA receptors at sufficient concentrations (EC₅₀ = 4.6 µM) without triggering tolerance [4][5].

Insecticidal Natural Product Lead Compound for Agrochemical Discovery

The foundational characterization of isodomoic acids A, B, and C as 'novel insecticidal amino acids' from Chondria armata establishes Iso-C as a naturally occurring insecticidal chemotype [6]. Its significantly attenuated mammalian neurotoxicity relative to DA, combined with documented insecticidal activity against American cockroach, supports its evaluation as a scaffold for structure-based insecticide design where off-target mammalian excitotoxicity must be minimized [6][3].

Application
Selection Property
Validation Focus
Isomer-specific seafood toxin monitoring
Certified RM‑iDAc calibration solution traceability
Isomer-resolved LC‑MS/MS quantification
Kainoid receptor SAR studies
Defined unconjugated olefinic side-chain geometry
Pharmacophore model refinement and docking studies
Pharmacological preconditioning research
Documented failure to induce tolerance
Dissociation of receptor occupancy from preconditioning pathways
Insecticidal chemotype discovery
Attenuated mammalian neuroexcitatory profile
Structure-based design with minimized off‑target excitotoxicity
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